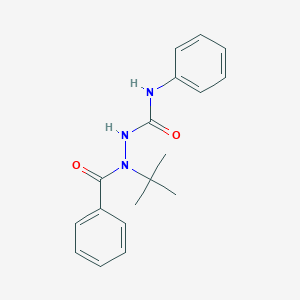
N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide, also known as AQ-RA 741, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
This compound 741 has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, this compound 741 has been found to possess analgesic properties, possibly by modulating the activity of pain receptors in the central nervous system. Furthermore, this compound 741 has been shown to possess anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 in lab experiments is its relatively low toxicity, making it a safer alternative to other chemical compounds. Additionally, this compound 741 has been found to possess a high degree of stability, making it a reliable compound for use in various experiments. However, one limitation of using this compound 741 is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741. One potential area of research is the development of this compound 741 as a potential therapeutic agent for the treatment of various diseases and disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound 741 and its effects on the central nervous system. Finally, future research could focus on the synthesis of new derivatives of this compound 741 with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 involves the reaction of 2-naphthylacetic acid with 2,3-dimethylquinoxaline-6-carbonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain this compound 741 in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide 741 has been extensively studied for its potential use as a therapeutic agent. It has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a promising candidate for the treatment of various diseases and disorders.
Eigenschaften
Molekularformel |
C22H19N3O |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(2,3-dimethylquinoxalin-6-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H19N3O/c1-14-15(2)24-21-13-18(10-11-20(21)23-14)25-22(26)12-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,13H,12H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
ONZRLKKWCBSCDL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N=C1C |
Kanonische SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)


![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)

